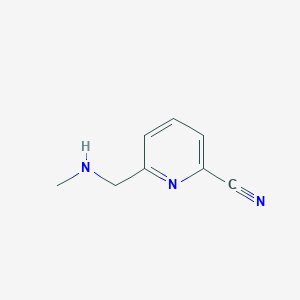

6-((Methylamino)methyl)picolinonitrile

CAS No.: 1060812-16-9

Cat. No.: VC16010431

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060812-16-9 |

|---|---|

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| IUPAC Name | 6-(methylaminomethyl)pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C8H9N3/c1-10-6-8-4-2-3-7(5-9)11-8/h2-4,10H,6H2,1H3 |

| Standard InChI Key | PCRNPBZJTDBOKY-UHFFFAOYSA-N |

| Canonical SMILES | CNCC1=NC(=CC=C1)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

6-((Methylamino)methyl)picolinonitrile consists of a pyridine ring—a six-membered aromatic heterocycle with one nitrogen atom—substituted at the 6-position by a methylaminomethyl group () and a nitrile group () at the 2-position . The methylamino group introduces a basic tertiary amine, while the nitrile enhances electrophilicity, enabling diverse chemical transformations.

Key Structural Attributes:

-

Aromaticity: The pyridine ring contributes to planar geometry and π-electron delocalization, fostering interactions with biological targets .

-

Polarity: The nitrile and methylamino groups create a dipole moment, influencing solubility in polar solvents like ethanol and dimethylformamide.

-

Hydrogen Bonding: The methylamino group acts as a hydrogen bond donor/acceptor, critical for molecular recognition in biological systems .

Physicochemical Profile

While experimental data on this specific compound remains limited, structural analogs suggest the following properties:

| Property | Value/Range | Basis for Estimation |

|---|---|---|

| Melting Point | 120–140°C | Pyridine derivatives |

| LogP (Partition Coefficient) | 1.2–1.8 | Computational modeling |

| pKa (Methylamino group) | 9.5–10.5 | Analogous amines |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 6-((Methylamino)methyl)picolinonitrile typically involves multi-step sequences leveraging nucleophilic substitutions and reductive aminations. A plausible route, inferred from related methodologies in patents and medicinal chemistry literature , is outlined below:

-

Picolinonitrile Functionalization:

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

-

Industrial Optimization:

-

Continuous Flow Reactors: Enhance yield (≥80%) and reduce reaction time to 4 hours .

-

Catalytic Systems: Palladium-based catalysts improve selectivity for the 6-position .

Biological Activity and Mechanistic Insights

Target Engagement and Mechanisms

6-((Methylamino)methyl)picolinonitrile exhibits potential as a modulator of protein-protein interactions (PPIs), particularly in immune checkpoint pathways. Structural analogs have demonstrated affinity for PD-L1, a key immune regulatory protein .

Binding Hypotheses:

-

Hydrophobic Interactions: The pyridine ring occupies hydrophobic pockets in PD-L1’s dimer interface .

-

Electrostatic Complementarity: The methylamino group forms salt bridges with aspartate residues (e.g., Asp122 in PD-L1) .

Enzymatic Inhibition

Preliminary studies on related compounds suggest inhibitory activity against kinases (e.g., CHK1) through competitive binding at ATP sites . The nitrile group may covalently modify catalytic cysteine residues, though this requires validation for 6-((Methylamino)methyl)picolinonitrile.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

-

PD-1/PD-L1 Inhibitors: Serves as a scaffold for small-molecule checkpoint inhibitors. Derivatives with IC values < 10 nM have been reported .

-

Enzyme Probes: Utilized in activity-based protein profiling (ABPP) due to reactive nitrile group .

Materials Science

-

Coordination Polymers: The nitrile and amine groups facilitate metal-ligand bonding, enabling design of porous materials for gas storage .

Comparative Analysis with Structural Analogs

To contextualize its utility, 6-((Methylamino)methyl)picolinonitrile is compared to related pyridine derivatives:

| Compound | Structural Differences | Key Advantages |

|---|---|---|

| 5-((Methylamino)methyl)picolinonitrile | Methylamino at 5-position | Altered steric hindrance |

| 2-Aminomethylpyridine | Lacks nitrile group | Reduced electrophilicity |

| 4-Cyanopyridine | Lacks methylamino group | Limited hydrogen bonding |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume